3-Cyclopropoxy-5-(trifluoromethyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate, which is then hydrolyzed to form the benzamide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-5-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-5-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and reactivity with target molecules . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Cyclopropoxy-5-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-(trifluoromethyl)aniline: This compound has a similar structure but differs in its functional groups and reactivity.
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid: Another related compound with different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10F3NO2 |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)7-3-6(10(15)16)4-9(5-7)17-8-1-2-8/h3-5,8H,1-2H2,(H2,15,16) |
InChI Key |
RRPDHGKRJWTWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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